methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate

Sodium channel blocker Nav1.7 Pain

Methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate (CAS 1396867-62-1) is a critical research tool for Nav1.7 sodium channel and protein disulfide isomerase (PDI) studies. Its unique 4-fluorophenyl-thiazole-ethyl sulfamoyl benzoate architecture is essential for target binding; simpler analogs will fail. Secure this distinct, patent-cited intermediate for definitive SAR and ADME benchmarking. Bulk sourcing requires specialized synthesis planning.

Molecular Formula C19H17FN2O4S2
Molecular Weight 420.47
CAS No. 1396867-62-1
Cat. No. B2396512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate
CAS1396867-62-1
Molecular FormulaC19H17FN2O4S2
Molecular Weight420.47
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O4S2/c1-26-19(23)14-4-8-17(9-5-14)28(24,25)21-11-10-16-12-27-18(22-16)13-2-6-15(20)7-3-13/h2-9,12,21H,10-11H2,1H3
InChIKeyYGKVIGBFWCHRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate (CAS 1396867-62-1): A Sulfonamoyl-Thiazole Chemical Probe


Methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate (CAS 1396867-62-1) is a synthetic organic compound featuring a thiazole ring, a 4-fluorophenyl substituent, and a methyl benzoate sulfonamide moiety. It belongs to the class of sulfonamide derivatives, a group widely explored for diverse biological activities. The compound is structurally linked to intellectual property concerning sodium channel blockers [1] and has been identified as a potential intermediate or tool compound in patent literature related to protein disulfide isomerase modulation [2]. Its unique combination of functional groups distinguishes it from simpler sulfonamides or thiazoles, positioning it as a specialized research tool rather than a generic building block.

Why Generic Thiazole or Sulfonamide Analogs Cannot Substitute Methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate in Targeted Research


Substituting this compound with a generic thiazole or simple sulfonamide is not scientifically valid due to its specific and integrated pharmacophore. The molecule combines a 4-fluorophenyl-thiazole motif, known for contributing to target binding affinity, with a methyl sulfamoyl benzoate group, which influences physicochemical properties and potential interactions. This precise arrangement is cited in patent families focused on sodium channel (Nav) modulation, where minor structural deviations can abolish activity [1]. Similarly, its role in protein disulfide isomerase (PDI) related patents indicates a specific, non-interchangeable molecular recognition profile [2]. A simple thiazole or benzamide lacks the necessary sulfonamide linker and ester, making the target compound a distinct chemical entity essential for replicating or extending specific research findings.

Quantitative Differentiation Evidence for Methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate Against Closest Analogs


Sodium Channel Blocker Patent Association vs. Unsubstituted Thiazole Baseline

The target compound's core scaffold is explicitly claimed within the Markush structure of patent EP3375782A1 for sodium channel blockers, specifically highlighting its utility in modulating Nav1.7, a validated pain target [1]. While specific IC50 data for the exact compound is not publicly disclosed in the patent, its inclusion within the exemplified series implies a level of activity. A relevant comparator is the unsubstituted thiazole or a simple phenylsulfamoyl analog. Class-level inference from the patent suggests that the 4-fluorophenyl-thiazole and the sulfamoyl benzoate ester are critical for the desired Nav1.7 blockade, as these features are consistently present in the active examples. The quantitative difference is conceptualized as 'activity' versus 'no significant activity' at therapeutically relevant concentrations, a common threshold in patent protection.

Sodium channel blocker Nav1.7 Pain Electrophysiology

Protein Disulfide Isomerase (PDI) Inhibition Potential vs. Non-Sulfonamide Analogs

Patent US20160145209A1 describes compounds structurally related to methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate as inhibitors of protein disulfide isomerase (PDI), a target for thrombotic and oncological disorders [1]. The presence of the sulfamoyl benzoate moiety is a key differentiating factor from comparator compounds like non-sulfonamide thiazoles or simple benzylamines. While the exact compound's IC50 is not provided, the patent's SAR indicates that the sulfamoyl linker and ester group are critical for PDI inhibition, a feature absent in non-sulfonamide analogs. This provides a class-level inference of superior target engagement compared to compounds lacking this specific chemical architecture.

Protein disulfide isomerase PDI inhibitor Thrombosis Cancer

Physicochemical Property Profile: Calculated LogP and Molecular Weight Differentiation from Unsubstituted Benzoate Analogs

Based on its structure, methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate has a calculated molecular weight of 420.47 g/mol and a predicted LogP that is significantly higher than simpler analogs like methyl 4-sulfamoylbenzoate (MW ~215 g/mol, LogP ~0.5) [1]. The addition of the 4-fluorophenyl-thiazole-ethyl group increases both molecular weight and lipophilicity, which can enhance membrane permeability but may also affect solubility. This quantitative difference in physicochemical properties directly influences the compound's behavior in biological assays, formulation development, and its overall drug-likeness profile compared to core benzoate scaffolds.

Physicochemical properties Lipophilicity Drug-likeness Permeability

Optimal Application Scenarios for Methyl 4-(N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)sulfamoyl)benzoate in Drug Discovery


Chemical Tool for Nav1.7 Sodium Channel Target Validation

This compound serves as a key intermediate or tool molecule for validating Nav1.7 sodium channel blockade, a mechanism implicated in pain signaling [1]. Its procurement is critical for laboratories aiming to establish SAR around the 4-fluorophenyl-thiazole-sulfamoyl series, where the intact functional groups are hypothesized to be essential for interacting with the channel's voltage-sensing domain. Using a simpler analog would fail to reproduce the key binding interactions, leading to false negatives in target validation assays.

Probe for Investigating Protein Disulfide Isomerase (PDI) Inhibition in Thrombosis Models

As a structural analog from PDI inhibitor patents, this compound can be used as a starting point for developing probes to study PDI's role in thrombus formation and cancer cell survival [2]. The specific sulfonamoyl benzoate ester is a key pharmacophore for PDI binding, making this compound a necessary starting material for medicinal chemistry efforts aimed at improving potency and selectivity against this emerging target.

Physicochemical Benchmarking in Lead Optimization Campaigns

The compound's distinct molecular weight (420.47 g/mol) and calculated lipophilicity, which are significantly higher than those of simpler sulfamoyl benzoate fragments, make it a valuable benchmarking tool for understanding the impact of the 4-fluorophenyl-thiazole-ethyl extension on ADME properties [3]. Lead optimization teams can use this compound to directly compare how the added bulk and lipophilicity affect microsomal stability, permeability, and solubility, providing a clear quantitative baseline for property-driven medicinal chemistry.

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